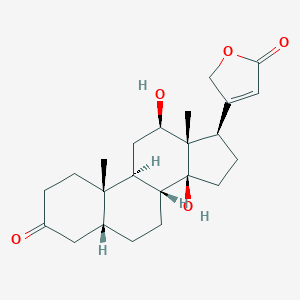
3-Ketodigoxigenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Ketodigoxigenin is a metabolite of digoxin, a well-known cardiac glycoside extracted from the foxglove plant, Digitalis lanata . Digoxin is widely used in the treatment of various heart conditions, particularly atrial fibrillation and heart failure . The corresponding aglycone of digoxin is digoxigenin, and this compound is formed through the oxidation of the 3β-hydroxyl group of digoxigenin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ketodigoxigenin typically involves the oxidation of digoxigenin. One common method is the use of liver alcohol dehydrogenase (LADH) to catalyze the oxidation of the 3β-hydroxyl group of digoxigenin to form this compound . This enzymatic reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of digoxigenin from Digitalis lanata, followed by its oxidation using LADH or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard chromatographic techniques .
化学反応の分析
Types of Reactions: 3-Ketodigoxigenin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the molecule.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include liver alcohol dehydrogenase (LADH) and other enzymatic oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the keto group.
Substitution: Nucleophiles such as amines or thiols can react with the keto group under mild conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Digoxigenin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Applications
Synthesis of Derivatives
3-Ketodigoxigenin serves as a precursor for synthesizing various digoxin derivatives and analogs. These compounds are crucial for studying structure-activity relationships (SAR) in cardiac glycosides. The ability to modify the structure allows researchers to investigate how changes affect biological activity and pharmacokinetics.
Chemical Reactions
The compound undergoes several chemical reactions, including:
- Oxidation : Further oxidation can yield more complex derivatives.
- Reduction : The keto group can be reduced back to a hydroxyl group, regenerating digoxigenin.
- Substitution : The keto group can participate in nucleophilic substitution reactions with amines or thiols, leading to various substituted derivatives.
Biological Applications
Metabolism Studies
In biological research, this compound is used as a tool for studying the metabolism and biotransformation of cardiac glycosides. Understanding these pathways is essential for elucidating how digoxin and its metabolites exert their effects in biological systems.
Pharmacokinetics and Pharmacodynamics
Research on this compound contributes to a deeper understanding of the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects on the body) of digoxin. This knowledge is vital for optimizing therapeutic strategies in treating heart conditions.
Medical Applications
Therapeutic Development
The compound is explored in the development of diagnostic assays and therapeutic agents targeting cardiovascular diseases. Its unique properties allow it to be a valuable candidate for creating new treatments that may improve cardiac function or provide better diagnostic capabilities.
Mechanism of Action
this compound's mechanism of action is similar to that of digoxin; it inhibits the Na+/K+-ATPase enzyme, which increases intracellular sodium levels. This increase promotes calcium influx, enhancing cardiac contractility—a critical factor in managing heart failure and other cardiac conditions.
Industrial Applications
Diagnostic Assays
In the industrial sector, this compound is utilized in developing diagnostic assays for detecting heart diseases. Its role as a biomarker can help in early diagnosis and monitoring of therapeutic efficacy in patients undergoing treatment with digoxin or similar compounds.
作用機序
The mechanism of action of 3-Ketodigoxigenin is similar to that of digoxin. It exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, promotes the influx of calcium ions, enhancing cardiac contractility . The molecular targets include the Na+/K±ATPase enzyme and associated signaling pathways involved in cardiac function .
類似化合物との比較
Digoxigenin: The aglycone of digoxin, differing by the presence of a hydroxyl group instead of a keto group at the 3-position.
Digitoxigenin: Another cardiac glycoside aglycone, structurally similar but lacking the hydroxyl group at the 12-position.
Gitoxigenin: Similar to digoxigenin but with additional hydroxyl groups at different positions.
Uniqueness: 3-Ketodigoxigenin is unique due to its specific oxidation state, which influences its reactivity and biological activity. Its distinct structure allows for unique interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
4442-17-5 |
|---|---|
分子式 |
C₂₃H₃₂O₅ |
分子量 |
388.5 g/mol |
IUPAC名 |
3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
InChIキー |
POWMMMXVDBMFMP-QPMAGJLNSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
異性体SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Key on ui other cas no. |
4442-17-5 |
同義語 |
12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide; 12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide; 3-Dehydrodigoxigenin; 3-Digoxigenone; 3-Oxodigoxigenin; 3-Dehydro-digoxigenin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















